molecular formula C22H23N5O3 B10932372 N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-(3-methoxyphenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-(3-methoxyphenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10932372
M. Wt: 405.4 g/mol
InChI Key: ASKRZXHAYGVLTR-UHFFFAOYSA-N
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Description

N~4~-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-3-(3-METHOXYPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of N4-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-3-(3-METHOXYPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves several steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrazole ring, followed by the construction of the isoxazole and pyridine rings. The final step involves the coupling of these intermediates to form the target compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

N~4~-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-3-(3-METHOXYPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N~4~-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-3-(3-METHOXYPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N4-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-3-(3-METHOXYPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

N~4~-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-3-(3-METHOXYPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    Pyrazole derivatives: These compounds share the pyrazole ring structure and may exhibit similar biological activities.

    Isoxazole derivatives: Compounds with the isoxazole ring may have comparable chemical properties and reactivity.

    Pyridine derivatives: These compounds are known for their wide range of applications in medicinal chemistry and materials science. The uniqueness of N4-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-3-(3-METHOXYPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE lies in its combination of these functional groups, which may confer distinct properties and applications.

Properties

Molecular Formula

C22H23N5O3

Molecular Weight

405.4 g/mol

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3-(3-methoxyphenyl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H23N5O3/c1-13-11-18(21(28)23-8-9-27-15(3)10-14(2)25-27)19-20(26-30-22(19)24-13)16-6-5-7-17(12-16)29-4/h5-7,10-12H,8-9H2,1-4H3,(H,23,28)

InChI Key

ASKRZXHAYGVLTR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C3=CC(=CC=C3)OC)C(=O)NCCN4C(=CC(=N4)C)C

Origin of Product

United States

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